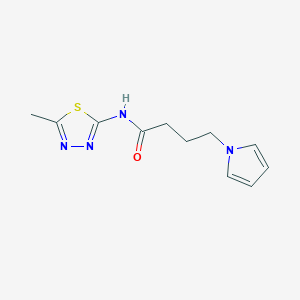

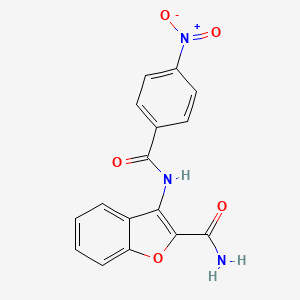

N-(5-甲基-1,3,4-噻二唑-2-基)-4-(1H-吡咯-1-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds is known for its diverse biological activities, including herbicidal and anti-inflammatory properties, as well as potential anticonvulsant and antimicrobial effects. The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the related structures and activities discussed in the research.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole compounds involves the use of intermediate compounds such as thiadiazolacrylamides, which are then further modified to introduce various functional groups like pyrazole and pyrrole moieties . The synthesis typically includes the use of bromine as a cyclic reagent to achieve isolated yields ranging from 63% to 66% . The process is likely to involve similar steps for the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, with specific reagents and conditions tailored to introduce the pyrrole group and the methyl group on the thiadiazole ring.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using techniques such as X-ray diffraction, NMR, LCMS mass, FT-IR, and elemental analysis . These methods provide detailed information about the arrangement of atoms within the molecule and the confirmation of the intended structure. The crystallographic data provided for similar compounds indicate that they can crystallize in different space groups with varying cell parameters, which suggests that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide could also exhibit a unique crystalline structure .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives is influenced by the presence of functional groups attached to the thiadiazole ring. The introduction of a pyrrole moiety could affect the electron distribution within the molecule, potentially altering its reactivity profile. The papers do not provide specific reactions for the compound , but they do suggest that these molecules can undergo further chemical transformations to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their biological efficacy and potential applications. The provided papers do not detail these properties for the specific compound of interest, but they do indicate that the compounds are suitable for crystallization from mixed solvents at room temperature, which implies a certain degree of stability and solubility . The density and molecular weight of similar compounds are also reported, which can be used as a reference for the physical properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide .

科学研究应用

抗菌和抗癌应用

该化合物已被用于合成具有已报道的抗菌和抗癌特性的杂环衍生物。例如,已合成并评估了 1,3,4-噻二唑的衍生物的抗菌活性,显示出对各种微生物菌株的适度活性 (Farag, Kheder, & Mabkhot, 2009)。同样,另一项研究合成了含有噻唑部分的新型噻唑和 1,3,4-噻二唑衍生物,证明了对肝细胞癌细胞系具有有效的抗癌剂 (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017)。

抗惊厥特性

源自 N-苄基-2-(2,5-二氧代吡咯烷-1-基)丙酰胺和 2-(2,5-二氧代吡咯烷-1-基)丁酰胺衍生物的杂合抗惊厥剂的研究显示出有希望的结果。这些化合物整合了已知的抗癫痫药物的片段,已在临床前模型中测试了它们的抗惊厥功效,揭示了几种在各种癫痫模型中具有显着保护作用的化合物 (Kamiński, Rapacz, Łuszczki, Latacz, Obniska, Kieć‐Kononowicz, & Filipek, 2015)。

除草剂和杀菌剂活性

已探索相关杂环化合物在农业科学中的用途,某些衍生物对特定作物表现出中等至良好的选择性除草剂活性,并对影响中国水稻的主要病害水稻纹枯病具有杀菌活性 (Liu & Shi, 2014)。

抗炎和抗溃疡剂

进一步的研究导致了具有显着抗炎和抗溃疡活性的 1,3,4-噻二唑衍生物的开发。发现一些化合物表现出显着的抗炎活性,在某些情况下超过了标准药物 (Maddila, Gorle, Sampath, & Lavanya, 2016)。此外,由相关化合物合成的在 3 位取代的新型咪唑并[1,2-a]吡啶在胃肠道溃疡模型中显示出良好的细胞保护特性 (Starrett, Montzka, Crosswell, & Cavanagh, 1989)。

属性

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrol-1-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS/c1-9-13-14-11(17-9)12-10(16)5-4-8-15-6-2-3-7-15/h2-3,6-7H,4-5,8H2,1H3,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUVTOJNHCINAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2527975.png)

![3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2527981.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2527982.png)

![N-(2,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527985.png)

![3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2527986.png)

![(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2527990.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2527991.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527993.png)

![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2527997.png)